2-Iodo-6-methoxyphenol

描述

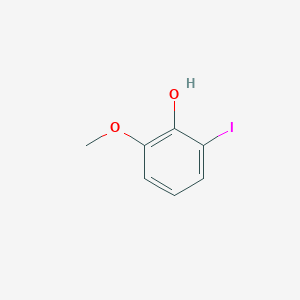

2-Iodo-6-methoxyphenol is an organoiodine compound with the molecular formula C7H7IO2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by iodine and methoxy groups, respectively

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodo-6-methoxyphenol can be synthesized through the cross-coupling reaction of a chloroformate with 2-iodoaniline and methyl or ethyl bromide . The reaction typically involves the use of palladium(II) acetate as a catalyst and potassium carbonate as a base under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.

化学反应分析

Types of Reactions: 2-Iodo-6-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Various substituted phenols.

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Deiodinated phenols.

科学研究应用

Chemistry

2-Iodo-6-methoxyphenol serves as a building block in organic synthesis. Its reactivity allows for:

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while the iodine can be reduced to yield deiodinated products .

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted phenols |

| Oxidation | Quinones |

| Reduction | Deiodinated phenols |

Biology

The compound has been extensively studied for its biological activities , particularly:

- Antimicrobial Activity: Exhibits significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are reported as follows:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

- Anticancer Properties: Studies indicate that it induces apoptosis in cancer cells. For instance, in human breast cancer cell lines (MCF-7), treatment resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM .

Medicine

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.

- Cancer Therapeutics: The ability to induce apoptosis suggests potential use in anticancer drug formulations.

- Antioxidants: Its radical-scavenging properties indicate applications in nutraceuticals aimed at oxidative stress-related diseases.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated strong activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound led to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins, highlighting its mechanism of action in cancer therapy .

作用机制

The mechanism of action of 2-Iodo-6-methoxyphenol involves its interaction with molecular targets through its phenolic hydroxyl group and iodine atom. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed biological activities .

相似化合物的比较

- 2-Iodo-4-methoxyphenol

- 2-Iodo-6-ethoxyphenol

- 2-Bromo-6-methoxyphenol

Comparison: 2-Iodo-6-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .

生物活性

2-Iodo-6-methoxyphenol, also known as 6-methoxy-2-iodophenol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group on a phenolic ring. The molecular formula is C_8H_9I_O_2, and it has a molecular weight of approximately 252.06 g/mol. The compound's structure allows it to engage in various biochemical interactions, contributing to its biological activity.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been quantified through various assays.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:

- Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, thereby inhibiting their function.

- Cell Membrane Interaction: The iodine atom enhances lipophilicity, allowing the compound to integrate into lipid membranes, affecting membrane integrity and permeability.

- Signal Transduction Modulation: The compound may influence various signaling pathways by acting on receptors or transcription factors involved in cell growth and apoptosis.

Applications in Medicine

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents: Its effectiveness against resistant bacterial strains suggests potential use in developing new antibiotics.

- Cancer Therapeutics: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.

- Antioxidants: Its radical-scavenging ability indicates potential applications in nutraceuticals aimed at preventing oxidative stress-related diseases.

属性

IUPAC Name |

2-iodo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCNGLWDCQRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332127 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111726-46-6 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。